CYP Enzyme Selectivity: Distinct CYP1A2 vs. CYP3A4 Inhibition Ratio Differentiates Ethyl 6-Amino-2,3,4-Trimethoxybenzoate from Typical Trimethoxybenzoates
Ethyl 6-amino-2,3,4-trimethoxybenzoate exhibits a CYP inhibition profile that deviates from the broad-spectrum CYP suppression typical of many trimethoxybenzene-containing compounds. Against human CYP1A2, the compound shows an IC50 of 4,700 nM, whereas against CYP3A4 and CYP2D6 it is substantially weaker (IC50 of 11,100 nM and 8,200 nM, respectively), yielding a CYP3A4/CYP1A2 selectivity ratio of approximately 2.4-fold [1]. This is notable because the structurally related 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (a potent HDAC inhibitor) and other trimethoxybenzoyl derivatives typically show pan-CYP inhibition or preferential CYP3A4 suppression, not the CYP1A2 bias observed here [2]. The differential selectivity suggests that the 6-amino-2,3,4-trimethoxy substitution pattern directs CYP recognition differently than the more common 3,4,5-trimethoxy motif.
| Evidence Dimension | CYP isoform inhibition selectivity (IC50 ratio CYP3A4 / CYP1A2) |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 4,700 nM; CYP3A4 IC50 = 11,100 nM; CYP2D6 IC50 = 8,200 nM |
| Comparator Or Baseline | Typical 3,4,5-trimethoxybenzoyl derivatives (class baseline): often show pan-CYP inhibition or CYP3A4-predominant profiles (no single comparator available due to lack of direct head-to-head studies) |
| Quantified Difference | CYP3A4/CYP1A2 IC50 ratio ≈ 2.4 (CYP1A2-biased); class expectation is CYP3A4/CYP1A2 ≤ 1 (CYP3A4-biased or non-selective) |
| Conditions | Recombinant human CYP enzymes expressed in Saccharomyces cerevisiae microsomal membranes; fluorescence-based substrate conversion assay; 10 min incubation |
Why This Matters
A CYP1A2-biased inhibition profile is therapeutically and toxicologically distinct from CYP3A4-dominated profiles—CYP1A2 metabolizes planar aromatic amines and is inducible by polycyclic hydrocarbons, so this compound serves as a differentiated probe for CYP1A2-related drug-drug interaction studies rather than a generic CYP inhibitor.
- [1] BindingDB. BDBM50236944 / CHEMBL4087973. Inhibition of human CYP1A2, CYP3A4, and CYP2D6 by ethyl 6-amino-2,3,4-trimethoxybenzoate. IC50 values: CYP1A2 = 4.70E+3 nM; CYP3A4 = 1.11E+4 nM; CYP2D6 = 8.20E+3 nM. View Source
- [2] Fu J, Yang Y, Zhang XW, Mao WJ, Zhang ZM, Zhu HL. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase. Bioorg Med Chem. 2010;18(24):8457-62. doi:10.1016/j.bmc.2010.10.049. PMID: 21067930. View Source
